An In-depth Technical Guide to the Synthesis and Characterization of Phenylmercuric Propionate
An In-depth Technical Guide to the Synthesis and Characterization of Phenylmercuric Propionate
This guide provides a comprehensive technical overview of phenylmercuric propionate (C₉H₁₀HgO₂), an organomercury compound of significant historical and industrial interest. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, applications, and critical safety protocols associated with this potent molecule. Our approach is grounded in established chemical principles and validated analytical methodologies to ensure both scientific integrity and practical utility.
Introduction and Strategic Context
Phenylmercuric propionate, with the IUPAC name phenyl(propanoyloxy)mercury, is a white to off-white crystalline solid.[1] As an organometallic compound, it bridges the domains of organic and inorganic chemistry, a characteristic that defines its reactivity and utility. Historically, it has been leveraged for its potent antimicrobial properties, serving as a fungicide and preservative in diverse sectors, including agriculture, pharmaceuticals, and paint manufacturing.[1][2][3] More recently, its catalytic activity in polyurethane chemistry has been recognized.[4]
The core of phenylmercuric propionate's functionality lies in the covalent bond between a mercury atom and a phenyl group, and an ionic bond with a propionate group. This structure facilitates its disruptive interaction with microbial cellular processes.[1] However, the very feature that makes it effective—the presence of mercury—also renders it highly toxic. Its use is now heavily regulated in many jurisdictions due to the significant environmental and health risks associated with mercury compounds.[1][5][6] Therefore, a thorough understanding of its synthesis and handling is paramount for any laboratory application.
Molecular and Physical Properties
A summary of the key physicochemical properties of phenylmercuric propionate is presented below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀HgO₂ | [1] |
| IUPAC Name | phenyl(propanoyloxy)mercury | [5] |
| Molecular Weight | 350.77 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 65-70 °C | [8] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| CAS Number | 103-27-5 | [1] |
Synthesis of Phenylmercuric Propionate: A Protocol Guided by Precedent
While direct, peer-reviewed synthesis procedures for phenylmercuric propionate are not abundantly detailed in contemporary literature, a robust protocol can be developed from established methods for analogous phenylmercuric salts, such as phenylmercuric acetate. The most common route involves the direct mercuration of benzene. A subsequent salt-exchange reaction or direct synthesis using propionic acid can yield the desired product.
The following protocol is based on the well-documented synthesis of phenylmercuric acetate, which serves as a logical precursor.[9][10] The rationale is to first form the stable C-Hg bond via electrophilic aromatic substitution and then introduce the propionate ligand.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Phenylmercuric Acetate
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Principle: This step involves the direct monomercuration of benzene using mercuric oxide in the presence of glacial acetic acid. A catalyst such as boron trifluoride can be employed to accelerate the reaction, which proceeds via an electrophilic attack on the benzene ring.[10]
-
Methodology:
-
To a flask equipped with a mechanical stirrer and reflux condenser, add mercuric oxide (1.0 eq) and glacial acetic acid.
-
Stir the mixture and gently heat to approximately 50-60 °C until the mercuric oxide dissolves, forming mercuric acetate in situ.
-
Add benzene (a significant excess to act as both reactant and solvent).
-
Introduce a catalytic amount of boron trifluoride (e.g., as a solution in glacial acetic acid).
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.
-
After the reaction period, concentrate the mixture by distillation under reduced pressure to remove excess benzene and acetic acid.
-
Pour the concentrated solution slowly into cold water to precipitate the crude phenylmercuric acetate.
-
Filter the white solid, wash with cold water, and air-dry.
-
Step 2: Conversion to Phenylmercuric Propionate
-
Principle: This is a ligand exchange reaction where the acetate group is replaced by a propionate group. This is typically achieved by dissolving the acetate salt in a suitable solvent and treating it with propionic acid.
-
Methodology:
-
Dissolve the synthesized phenylmercuric acetate (1.0 eq) in a minimal amount of a suitable organic solvent, such as ethanol or acetone.
-
Add propionic acid (1.1-1.2 eq) to the solution.
-
Gently warm the mixture and stir for 1-2 hours to drive the equilibrium towards the formation of phenylmercuric propionate.
-
The product can be isolated by removing the solvent under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to achieve high purity.
-
The final product should be dried under vacuum to remove residual solvent.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of phenylmercuric propionate.
Comprehensive Characterization
To confirm the identity, purity, and structure of the synthesized phenylmercuric propionate, a suite of analytical techniques is required. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.
Spectroscopic and Chromatographic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for identifying functional groups. The sample is typically prepared as a KBr wafer.[5] Key expected absorptions include:
-
~1570-1620 cm⁻¹: Asymmetric C=O stretching of the carboxylate group.
-
~1400-1450 cm⁻¹: Symmetric C=O stretching of the carboxylate group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching from the phenyl group.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl moiety of the propionate.
-
~690-770 cm⁻¹: Bending modes characteristic of a monosubstituted benzene ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
¹H NMR: Expected signals would include a multiplet in the aromatic region (~7.0-7.5 ppm) corresponding to the phenyl protons, a quartet for the -CH₂- group of the propionate (~2.2 ppm), and a triplet for the terminal -CH₃ group (~1.1 ppm).
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the carboxylate carbon (~180 ppm), and the two aliphatic carbons of the propionate group.
-
-
Mass Spectrometry (MS): GC-MS or direct infusion MS can confirm the molecular weight and provide fragmentation data.[5] The molecular ion peak [M]⁺ would be expected at m/z 352 (based on the most abundant isotopes), with characteristic isotopic patterns for mercury.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and for quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection can be used to separate phenylmercuric propionate from starting materials or byproducts.[11] Complexing agents like 2-mercaptopropionic acid can be used to enhance detection and separation of mercury species.[11]
Characterization Workflow Diagram
Caption: A logical workflow for the analytical characterization of the final product.
Industrial and Research Applications
The applications of phenylmercuric propionate are a direct consequence of its chemical properties.
-
Preservative and Biocide: Its primary historical use has been as a preservative in paints and cosmetics and as a fungicide in agricultural applications.[1][2][3] It effectively inhibits the growth of fungi and bacteria by disrupting their metabolic processes.
-
Catalyst: It serves as a highly active catalyst for isocyanate-hydroxyl reactions, which are central to the production of polyurethanes.[4] It can yield polyurethane films and rubbers with improved properties compared to those made with conventional catalysts like dibutyltin dilaurate.[4]
-
Chemical Intermediate: It can be used as a starting material for the synthesis of other organomercury compounds.[9]
Critical Safety and Handling Protocols
Trustworthiness in the laboratory begins with an uncompromising commitment to safety. Phenylmercuric propionate is an extremely hazardous substance due to its mercury content and must be handled with the utmost care.
GHS Hazard Classification: [5][6]
-
Acute Toxicity: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: H410 (Very toxic to aquatic life with long-lasting effects).
Mandatory Handling Procedures
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves (double-gloving is recommended).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Body Protection: A lab coat and appropriate protective clothing are required.
-
Respiratory Protection: For operations that may generate dust, a respirator with an appropriate cartridge for mercury vapors/organic compounds should be used.[12]
-
-
Handling: Avoid all contact with skin, eyes, and clothing.[12] Do not generate dust. Use in a well-ventilated area. Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials.[12] The container must be kept tightly closed.
-
Disposal: All waste containing phenylmercuric propionate must be treated as hazardous waste and disposed of according to local, state, and federal regulations. Never dispose of it in a standard drain or trash.
Conclusion
Phenylmercuric propionate is a compound with demonstrated utility in catalysis and biocidal applications. However, its synthesis and use are overshadowed by its extreme toxicity. This guide provides a technically sound framework for its preparation and characterization, built upon established chemical principles and a stringent adherence to safety. For any researcher or institution considering work with this or similar organomercury compounds, a comprehensive risk assessment and strict adherence to the safety protocols outlined herein are not merely recommended—they are imperative.
References
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Phenylmercuric propionate | C9H10HgO2 | CID 16682932. PubChem, National Institutes of Health. [Link]
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PHENYLMERCURIC PROPIONATE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]
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PHENYLMERCURIC PROPIONATE. gsrs. [Link]
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Phenylmercuric propionate (C9H10HgO2). PubChemLite. [Link]
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PHENYLMERCURY AMMONIUM PROPIONATE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]
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Phenylmercury propionate - Substance Information. European Chemicals Agency (ECHA). [Link]
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Phenylmercury Propionate. American Elements. [Link]
- Process of making phenyl mercuric nitrate.
-
Detection of mercury species by hplc using 2-mercaptopropionic acid as complex agent. Anales de Química. [Link]
- Method of preparing phenyl mercuric acetate and nitrate.
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